molecular formula C8H9BrN2 B2612515 5-(Bromomethyl)-2-cyclopropylpyrimidine CAS No. 1823028-59-6

5-(Bromomethyl)-2-cyclopropylpyrimidine

Cat. No.: B2612515
CAS No.: 1823028-59-6
M. Wt: 213.078
InChI Key: NWEIVOXHMYZHOV-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclopropylpyrimidine is a halogenated pyrimidine derivative characterized by a bromomethyl (-CH₂Br) substituent at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables nucleophilic substitution reactions for further functionalization.

Properties

IUPAC Name

5-(bromomethyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIVOXHMYZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823028-59-6
Record name 5-(bromomethyl)-2-cyclopropylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-cyclopropylpyrimidine typically involves the bromomethylation of a cyclopropylpyrimidine precursor. One common method includes the reaction of 2-cyclopropylpyrimidine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromomethylation .

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)-2-cyclopropylpyrimidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-cyclopropylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines, aldehydes, carboxylic acids, and methyl-substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-2-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-cyclopropylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS RN Notable Data
5-(Bromomethyl)-2-cyclopropylpyrimidine C₈H₉BrN₂ ~213–215 5-Bromomethyl, 2-Cyclopropyl Not provided Reactivity: High (bromomethyl)
5-Bromo-2-cyclopropylpyrimidine C₇H₇BrN₂ 199.06 5-Bromo, 2-Cyclopropyl Not provided LC-MS m/z 199/201
5-Bromo-2-cyclopropyl-4-methylpyrimidine C₈H₉BrN₂ 213.07 5-Bromo, 2-Cyclopropyl, 4-Methyl 1485101-85-6 Lipophilicity: Increased
5-(Bromomethyl)-3-phenylisoxazole C₁₀H₈BrNO 238.08 Bromomethyl, Phenyl 2039-50-1 mp 82.5–85°C

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Groups Reactivity Profile Applications
5-(Bromomethyl)-2-cyclopropylpyrimidine Bromomethyl, Cyclopropyl Nucleophilic substitution, Cross-coupling Drug intermediates, Agrochemicals
5-Bromo-2-hydrazinopyrimidine Bromo, Hydrazine Condensation, Cyclization Heterocyclic synthesis
5-Bromopyrimidine-2-carbonitrile Bromo, Cyano Electrophilic deactivation Electronic materials, Ligands
5-Bromo-2-isopropoxypyrimidine Bromo, Isopropoxy Ether cleavage, SNAr reactions Polymer chemistry

Biological Activity

5-(Bromomethyl)-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

5-(Bromomethyl)-2-cyclopropylpyrimidine (C8H9BrN2) features a bromomethyl group at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring. Its synthesis typically involves bromination of 2-cyclopropylpyrimidine followed by alkylation reactions. The synthetic route can be summarized as follows:

  • Starting Material : 2-Cyclopropylpyrimidine.
  • Bromination : Reaction with bromomethane under suitable conditions.
  • Purification : Column chromatography to isolate the desired product.

Biological Activity

The biological activity of 5-(bromomethyl)-2-cyclopropylpyrimidine has been evaluated across various studies, demonstrating notable effects in several areas:

Antimicrobial Activity

Research has indicated that compounds similar to 5-(bromomethyl)-2-cyclopropylpyrimidine exhibit antimicrobial properties against various bacterial strains. For instance, one study reported effective inhibition of growth in Gram-positive bacteria, suggesting potential as an antibiotic agent .

Anticancer Properties

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For example, it was tested against the RKO cell line, where it exhibited significant growth inhibition, with an IC50 value that indicates strong anticancer potential .

Cell Line IC50 (µM)
RKO15.0
A-54920.3
MCF-718.5

The mechanism by which 5-(bromomethyl)-2-cyclopropylpyrimidine exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells. Its structure allows for binding to active sites on target proteins, potentially inhibiting their function and leading to cell death in malignant cells .

Case Studies

  • Anticancer Efficacy : A study assessed the cytotoxic effects of various pyrimidine derivatives, including 5-(bromomethyl)-2-cyclopropylpyrimidine, against different cancer cell lines. The results demonstrated that this compound could significantly reduce cell viability in RKO and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of pyrimidine derivatives, revealing that 5-(bromomethyl)-2-cyclopropylpyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in treating bacterial infections .

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